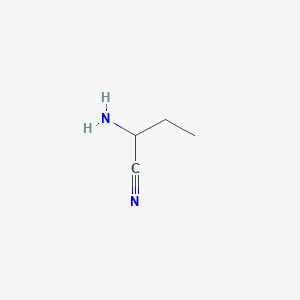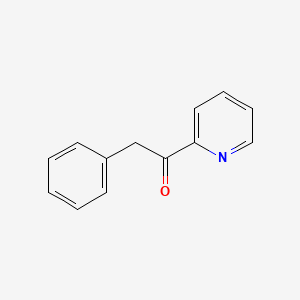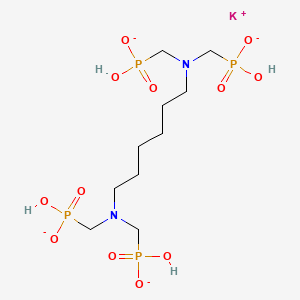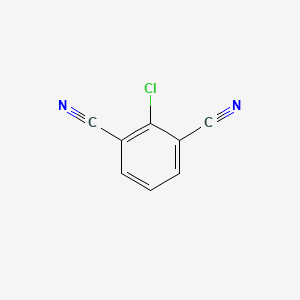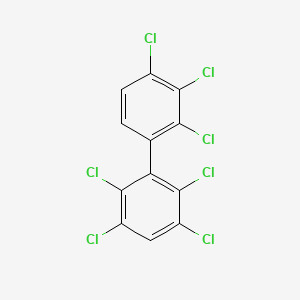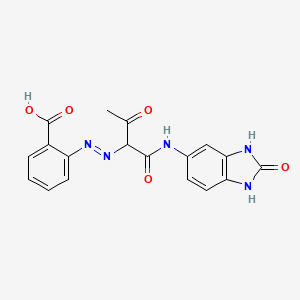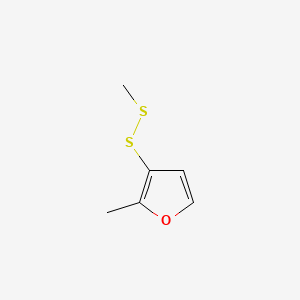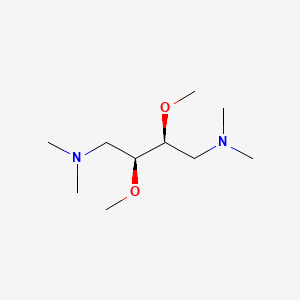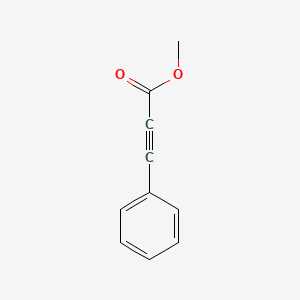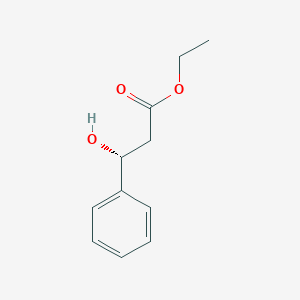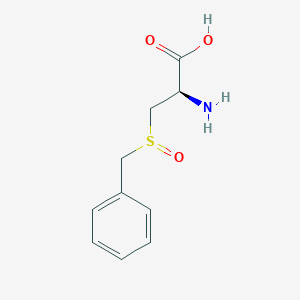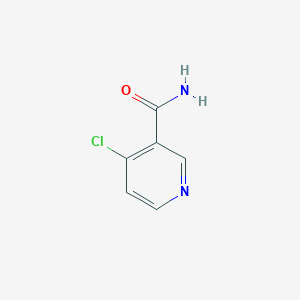
Ditetradecylamine
Vue d'ensemble
Description
Ditetradecylamine, also known as N-tetradecyl-1-tetradecanamine, is an organic compound with the molecular formula C28H59N. It is a long-chain primary amine, characterized by its high molecular weight and hydrophobic nature. This compound is primarily used in various industrial applications due to its surfactant properties and its ability to form stable complexes with metals.
Applications De Recherche Scientifique
Ditetradecylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and processes.
Biology: It is used in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.
Medicine: It is used in the formulation of pharmaceuticals and as a stabilizing agent in various medicinal preparations.
Industry: It is used in the production of detergents, lubricants, and corrosion inhibitors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ditetradecylamine can be synthesized through the reaction of 1-tetradecylamine with 1-bromotetradecane. This reaction typically occurs under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The reaction is facilitated by the use of a base, such as sodium or potassium hydroxide, which helps in the deprotonation of the amine group, allowing it to react with the alkyl halide.
Industrial Production Methods: On an industrial scale, this compound is produced through a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Ditetradecylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or amides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to facilitate the substitution reactions.
Major Products Formed:
Oxidation: Nitriles, amides
Reduction: Secondary amines, tertiary amines
Substitution: Alkyl halides, alkyl ethers
Mécanisme D'action
The mechanism of action of ditetradecylamine involves its ability to interact with various molecular targets and pathways. As a surfactant, it reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. In biological systems, it can interact with cell membranes, enhancing the delivery of drugs or genetic material into cells. Its hydrophobic nature allows it to form stable complexes with metals, making it useful in various industrial applications.
Comparaison Avec Des Composés Similaires
Dimyristylamine: Similar in structure but with shorter alkyl chains.
Dioctadecylamine: Similar in structure but with longer alkyl chains.
N-tetradecyl-1-octadecanamine: Similar in structure but with mixed alkyl chain lengths.
Uniqueness: Ditetradecylamine is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobicity and reactivity. This makes it particularly useful in applications where both properties are required, such as in the formation of stable emulsions and complexes with metals.
Propriétés
IUPAC Name |
N-tetradecyltetradecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H59N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29H,3-28H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUGDXPUFCVGES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCNCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H59N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169638, DTXSID601022396 | |
| Record name | Dimyristylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amines, di-C14-18-alkyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601022396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17361-44-3, 68037-98-9 | |
| Record name | Ditetradecylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17361-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimyristylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017361443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ditetradecylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91530 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimyristylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amines, di-C14-18-alkyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601022396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ditetradecylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMYRISTYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O13O07DPF4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the structure of 3(Nitrilotriacetic acid)-Ditetradecylamine and how does it function in drug delivery?
A: 3(Nitrilotriacetic acid)-Ditetradecylamine (NTA3-DTDA) is a chelator lipid. It has two key components: a hydrophobic ditetradecylamine tail that anchors it within the lipid bilayer of liposomes, and a hydrophilic nitrilotriacetic acid (NTA) headgroup. This NTA headgroup readily forms stable complexes with histidine-tagged (His-tagged) proteins via metal chelation, typically using nickel (Ni2+). This property allows researchers to "engrave" liposomes with various His-tagged proteins, such as antibodies, cytokines, or other signaling molecules, directly onto their surface. [, , ] This "engraftment" enables targeted delivery of liposomal contents to specific cells or tissues expressing the corresponding receptors for the displayed proteins.
Q2: Can you provide specific examples of how NTA3-DTDA has been utilized for targeted drug delivery in preclinical studies?
A: NTA3-DTDA has shown promise in enhancing anti-tumor therapies. For instance, researchers successfully employed NTA3-DTDA to engraft doxorubicin-loaded liposomes (Caelyx) with a peptide targeting platelet-derived growth factor receptor β (PDGFRβ), a protein expressed on tumor vasculature. This modification led to increased accumulation of the drug in tumors and a significant reduction in tumor growth rate in mice. []
Q3: Beyond cancer therapy, what other applications are being explored for NTA3-DTDA in drug delivery?
A: While much of the research focuses on cancer, the versatility of NTA3-DTDA makes it suitable for various drug delivery applications. One example is its use in developing targeted gene therapies. Researchers have explored using NTA3-DTDA-containing liposomes to deliver plasmid DNA (pDNA) to specific cells. By engrafting the liposomes with targeting molecules, they aim to improve the efficiency and specificity of gene transfer. [] This strategy could be beneficial for treating genetic diseases or modulating immune responses.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
